molecular formula C15H24N4O2 B6120622 1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane

1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane

Cat. No. B6120622
M. Wt: 292.38 g/mol
InChI Key: XZZZXSUJMDLFTJ-UHFFFAOYSA-N
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Description

1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane, also known as THFAZOC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane is not fully understood. However, it is believed to exert its effects by interacting with specific targets in cells or tissues. For example, in anti-tumor activity, 1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane has been found to induce apoptosis (programmed cell death) in cancer cells by inhibiting certain signaling pathways.
Biochemical and physiological effects:
1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane can inhibit cell proliferation and induce apoptosis in cancer cells. In addition, 1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane has been found to exhibit anti-inflammatory and anti-oxidant properties. However, further studies are needed to fully understand the biochemical and physiological effects of 1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane.

Advantages and Limitations for Lab Experiments

1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane has several advantages for lab experiments. It is relatively easy to synthesize, and its structure can be easily modified to obtain derivatives with different properties. In addition, 1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane has been found to exhibit low toxicity in vitro. However, 1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane also has some limitations. For example, its solubility in water is limited, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane. One area of interest is the development of new anti-cancer drugs based on 1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane. Another area of interest is the use of 1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane in the development of new materials and coatings. In addition, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of 1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane.

Synthesis Methods

1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane can be synthesized through a multistep process involving reactions such as esterification, nucleophilic substitution, and click chemistry. The process involves the use of various reagents and catalysts, and the reaction conditions can be optimized to obtain high yields of the desired product.

Scientific Research Applications

1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane has been studied for its potential use in various scientific fields, including drug discovery, material science, and catalysis. In drug discovery, 1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane has been found to exhibit anti-tumor activity and could be used as a lead compound for the development of new anti-cancer drugs. In material science, 1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane has been studied for its potential use in the development of new polymers and coatings. In catalysis, 1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane has been found to exhibit catalytic activity in various reactions.

properties

IUPAC Name

azocan-1-yl-[1-(oxolan-2-ylmethyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c20-15(18-8-4-2-1-3-5-9-18)14-12-19(17-16-14)11-13-7-6-10-21-13/h12-13H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZZXSUJMDLFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)C2=CN(N=N2)CC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane

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